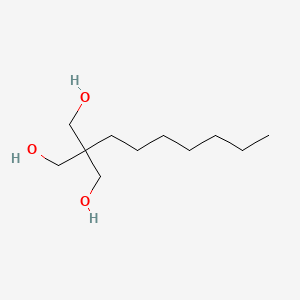

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-heptyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-2-3-4-5-6-7-11(8-12,9-13)10-14/h12-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKAGFTWEFVXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448412 | |

| Record name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4780-30-7 | |

| Record name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol (CAS No. 4780-30-7). Due to the limited availability of experimental data for this specific compound, this document leverages data from analogous structures, primarily other 2-alkyl-2-(hydroxymethyl)propane-1,3-diols, to present a thorough profile. This guide covers the compound's physicochemical properties, a detailed hypothetical protocol for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. This document aims to serve as a foundational resource for researchers and professionals interested in the potential applications of this and related long-chain polyol compounds in various scientific and industrial fields.

Introduction

This compound is a polyol distinguished by its unique structure, which incorporates a seven-carbon alkyl chain (heptyl group) and three primary hydroxyl groups. This amphiphilic character suggests potential applications as a surfactant, emulsifier, or building block for the synthesis of more complex molecules such as polyesters, polyurethanes, and alkyd resins. The presence of multiple hydroxyl groups also offers sites for further chemical modification, making it an interesting candidate for applications in materials science and drug delivery systems.

This guide synthesizes the currently available information for this compound and provides extrapolated data based on well-studied analogous compounds to fill existing knowledge gaps.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₃ | [1][2] |

| Molecular Weight | 204.31 g/mol | [1][2] |

| CAS Number | 4780-30-7 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 1,1,1-Tris(hydroxymethyl)octane, 2,2-bis(Hydroxymethyl)-1-nonanol | [1] |

| Melting Point | 68-69 °C | [3] |

| Boiling Point (Predicted) | 359.2 ± 22.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.04 ± 0.10 | [3] |

| Solubility | No experimental data available. Expected to have low solubility in water and good solubility in polar organic solvents. | |

| Appearance | Likely a white crystalline solid at room temperature, based on the melting point. |

Synthesis and Purification: A Detailed Experimental Protocol

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step, one-pot reaction starting from octanal and formaldehyde in the presence of a base, such as calcium hydroxide or sodium hydroxide.

Step 1: Aldol Condensation Octanal reacts with two equivalents of formaldehyde in an aldol condensation to form the intermediate aldehyde, 2,2-bis(hydroxymethyl)octanal.

Step 2: Crossed-Cannizzaro Reaction The intermediate aldehyde then undergoes a crossed-Cannizzaro reaction with a third equivalent of formaldehyde. The intermediate aldehyde is reduced to the corresponding alcohol (this compound), while formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate salt.

Detailed Experimental Protocol

Materials:

-

Octanal (1 equivalent)

-

Formaldehyde (37% aqueous solution, 3 equivalents)

-

Calcium Hydroxide (as catalyst)

-

Methanol (as solvent)

-

Hydrochloric Acid (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve octanal (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add the aqueous formaldehyde solution (3 equivalents) and a catalytic amount of calcium hydroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with dilute hydrochloric acid until a pH of ~7 is reached.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Collect the fractions containing the desired product (as indicated by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

-

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Synthesis and Purification Workflow Diagram

References

An In-depth Technical Guide to 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol is a triol with potential applications in various fields of chemical synthesis, including the development of novel polymers, surfactants, and as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring a central quaternary carbon atom substituted with a heptyl group and three hydroxymethyl groups, imparts unique solubility and reactivity characteristics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed plausible pathway for its chemical synthesis, including experimental protocols.

Chemical Structure and Properties

This compound, with the chemical formula C11H24O3, possesses a unique molecular architecture. The central carbon atom is fully substituted, leading to a sterically hindered yet functionalized core. This structure is depicted in the following diagram:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H24O3 | |

| Molecular Weight | 204.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis Pathway

A plausible and efficient synthetic route to this compound is based on the well-established malonic ester synthesis, followed by hydroxymethylation and reduction. This multi-step synthesis is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Diethyl Heptylmalonate

Principle: This step involves the alkylation of diethyl malonate with heptyl bromide using a strong base, such as sodium ethoxide, to generate the carbanion intermediate.

Materials:

-

Diethyl malonate

-

Heptyl bromide

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

-

Cool the sodium ethoxide solution to room temperature and add diethyl malonate dropwise via the dropping funnel with stirring.

-

After the addition is complete, add heptyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl heptylmalonate.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of Diethyl 2-Heptyl-2-(hydroxymethyl)malonate

Principle: This step involves the base-catalyzed addition of formaldehyde to the activated methylene group of diethyl heptylmalonate.

Materials:

-

Diethyl heptylmalonate

-

Aqueous formaldehyde solution (37%)

-

Potassium carbonate

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve diethyl heptylmalonate in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as potassium carbonate, to the solution.

-

Add aqueous formaldehyde solution dropwise to the stirred mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl 2-heptyl-2-(hydroxymethyl)malonate.

-

This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of this compound

Principle: The final step involves the reduction of the two ester functionalities of diethyl 2-heptyl-2-(hydroxymethyl)malonate to primary alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Materials:

-

Diethyl 2-heptyl-2-(hydroxymethyl)malonate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension in an ice bath and add a solution of diethyl 2-heptyl-2-(hydroxymethyl)malonate in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by water and then 1 M hydrochloric acid to dissolve the aluminum salts.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for this compound. The proposed synthesis, utilizing the robust malonic ester chemistry, offers a clear and adaptable pathway for the preparation of this interesting triol. The provided experimental protocols, while based on established chemical principles, should be considered as a starting point for laboratory synthesis and may require optimization for yield and purity. This information is intended to support researchers and scientists in their efforts to synthesize and explore the applications of this and related compounds.

An In-depth Technical Guide to 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol (CAS: 4780-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol, with the CAS number 4780-30-7, is a triol with a C11 aliphatic backbone. Its structure, featuring a hydrophobic heptyl chain and three hydrophilic hydroxyl groups, suggests its potential utility as a versatile intermediate in organic synthesis, particularly in polymer chemistry and as a precursor for plasticizers. While specific biological data is limited in publicly available literature, its structural class as a polyol may indicate potential antimicrobial properties. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a plausible synthesis protocol derived from related compounds, and safety information. Due to the scarcity of published research, this document also highlights areas where further investigation is warranted.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These have been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 4780-30-7 | [1][2][3][4] |

| Molecular Formula | C11H24O3 | [1][2][3] |

| Molecular Weight | 204.31 g/mol | [1][2][3] |

| Melting Point | 68-69 °C | [1] |

| Boiling Point (Predicted) | 359.2 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.04 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synonyms:

Potential Applications

Based on its chemical structure and information on related compounds, this compound has potential applications in the following areas:

-

Polymer Chemistry: The three hydroxyl groups make it a suitable candidate as a crosslinking agent or a monomer in the synthesis of polyesters and polyurethanes.[5]

-

Plasticizer Precursor: It can be esterified to produce plasticizers with potential applications in various polymer formulations.[5]

-

Antimicrobial Formulations: Polyols, as a class of compounds, have been shown to exhibit antimicrobial effects.[6][7] While no specific studies have been published for this compound, this remains a potential area of investigation.

Experimental Protocols

Plausible Synthesis of this compound:

Reaction Scheme:

Conceptual Synthesis Workflow

Materials:

-

Nonanal

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide or Calcium hydroxide (as catalyst)

-

A suitable reducing agent (e.g., Sodium borohydride or Hydrogen gas with a catalyst like Raney Nickel)

-

Solvents for reaction and workup (e.g., water, methanol, diethyl ether)

-

Acids for neutralization (e.g., hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Aldol Condensation:

-

To a stirred solution of formaldehyde in water, add the base catalyst.

-

Slowly add nonanal to the reaction mixture while maintaining the temperature (typically between 20-60°C).

-

The reaction is monitored for the consumption of nonanal (e.g., by TLC or GC). This step forms the intermediate, 2,2-bis(hydroxymethyl)nonanal.

-

-

Reduction:

-

After the completion of the aldol condensation, the reaction mixture is cooled.

-

The intermediate aldehyde is then reduced to the corresponding triol. This can be achieved by:

-

Catalytic Hydrogenation: Transferring the reaction mixture to a hydrogenation reactor, adding a suitable catalyst (e.g., Raney Nickel), and pressurizing with hydrogen gas.[8]

-

Chemical Reduction: Slowly adding a reducing agent like sodium borohydride to the cooled reaction mixture.

-

-

-

Workup and Purification:

-

After the reduction is complete, the reaction mixture is neutralized with an acid.

-

The product is then extracted into an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Safety and Handling

The following safety information is derived from available Safety Data Sheets (SDS).[3]

| Hazard | Precaution |

| Eye Contact | May cause eye irritation. |

| Skin Contact | May cause skin irritation. |

| Inhalation | May cause respiratory tract irritation. |

| Ingestion | May be harmful if swallowed. |

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.

-

Wear appropriate protective gloves to prevent skin exposure.

-

Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Ensure adequate ventilation.

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water.

-

Inhalation: Remove to fresh air.

-

Ingestion: Do NOT induce vomiting. Get medical aid.

Areas for Future Research

The publicly available data on this compound is limited. For a more complete understanding of its properties and potential applications, further research is needed in the following areas:

-

Detailed Synthesis and Characterization: Publication of a validated, high-yield synthesis protocol along with comprehensive analytical data (NMR, IR, Mass Spectrometry, etc.).

-

Biological Activity:

-

Quantitative assessment of its antimicrobial properties against a panel of relevant microbes.

-

Studies to determine its mechanism of action if antimicrobial activity is confirmed.

-

Toxicology and cytotoxicity studies to evaluate its safety for potential use in consumer or pharmaceutical products.

-

-

Polymer Applications: Synthesis and characterization of polymers derived from this triol to evaluate their physical and chemical properties.

Conclusion

This compound is a chemical compound with potential applications in polymer science and possibly as an antimicrobial agent. While basic physical and chemical data are available, a significant gap exists in the scientific literature regarding its detailed synthesis, comprehensive characterization, and biological activity. The information and plausible experimental protocols provided in this guide serve as a starting point for researchers and professionals interested in exploring the properties and applications of this compound. Further empirical investigation is crucial to fully unlock its potential.

References

- 1. 2-HEPTYL-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL CAS#: 4780-30-7 [amp.chemicalbook.com]

- 2. This compound-Molbase [molbase.com]

- 3. Page loading... [guidechem.com]

- 4. 4780-30-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 4780-30-7 | Benchchem [benchchem.com]

- 6. roquette.com [roquette.com]

- 7. Antibacterial Properties of Polyurethane Foams Additivated with Terpenes from a Bio-Based Polyol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4336408A - 2-Hydroxymethyl-1,3-propanediol preparation - Google Patents [patents.google.com]

- 9. EP0937701A1 - Process for producing 2,2-bis (hydroxymethyl) alkanoic acid - Google Patents [patents.google.com]

- 10. US6072082A - Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid - Google Patents [patents.google.com]

Novel Synthesis Routes for 2-Alkyl-2-(hydroxymethyl)propane-1,3-diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for 2-alkyl-2-(hydroxymethyl)propane-1,3-diols, a class of compounds with significant applications in polymer chemistry, lubricants, and as building blocks in pharmaceutical synthesis. The document details the prevalent industrial methodologies, including the Aldol-Cannizzaro and Aldol-Hydrogenation pathways, as well as laboratory-scale syntheses via malonate esters. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to facilitate comprehension and application in a research and development setting.

Introduction

2-Alkyl-2-(hydroxymethyl)propane-1,3-diols, also known as tri-primary triols, are polyhydric alcohols characterized by a central quaternary carbon atom substituted with an alkyl group and three hydroxymethyl groups. This unique structure imparts desirable properties such as high thermal and hydrolytic stability, weather resistance, and excellent cross-linking capabilities in polymer formulations. The most commercially significant members of this family are Trimethylolpropane (TMP), where the alkyl group is ethyl, and Neopentyl Glycol (NPG), a related 2,2-dimethyl-1,3-propanediol. This guide will focus on the synthesis of the core 2-alkyl-2-(hydroxymethyl)propane-1,3-diol structure.

Industrial Synthesis Routes: Aldol Condensation-Based Methods

The industrial production of 2-alkyl-2-(hydroxymethyl)propane-1,3-diols predominantly relies on the crossed aldol condensation of an aliphatic aldehyde with formaldehyde.[1][2] Formaldehyde, lacking alpha-hydrogens, can only act as an electrophile in the aldol reaction, which simplifies the product mixture.[1][3] Following the initial aldol addition, the intermediate can be converted to the final triol via two primary pathways: the Cannizzaro reaction or catalytic hydrogenation.

The Aldol-Cannizzaro Pathway

This classic route involves a base-catalyzed aldol addition of an aldehyde with formaldehyde, followed by a crossed Cannizzaro reaction with additional formaldehyde in the presence of a stoichiometric amount of a strong base.[4] This process is widely used for the production of Trimethylolpropane (TMP) from n-butyraldehyde and formaldehyde.

The overall reaction can be summarized in two main stages:

-

Aldol Condensation: n-Butyraldehyde reacts with two equivalents of formaldehyde in the presence of a catalytic amount of base to form 2,2-bis(hydroxymethyl)butanal.

-

Crossed Cannizzaro Reaction: The intermediate aldehyde then reacts with another equivalent of formaldehyde and a stoichiometric amount of a strong base (e.g., sodium hydroxide). In this step, the intermediate aldehyde is reduced to the corresponding alcohol (TMP), and formaldehyde is oxidized to formate.[4]

| Parameter | Value | Reference |

| Reactants | n-Butyraldehyde, Formaldehyde | [5][6] |

| Catalyst | Sodium Hydroxide, Potassium Hydroxide | [5] |

| Catalyst Amount | 1.0 to 2.0 molar equivalents to n-butyraldehyde | [5] |

| Solvent | Water (2 to 20 times the weight of n-butyraldehyde) | [5][7] |

| Reaction Temperature | 20 to 120 °C | [5][7] |

| Reaction Time | 0.2 to 3 hours | [5][7] |

| Yield of TMP | 57.5% (with 28.1% di-TMP byproduct) | [4] |

| Overall Yield (TMP + di-TMP) | 85.6% | [4] |

This protocol is a generalized representation based on patent literature.[4][5][6]

-

Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, condenser, and separate feed pumps for the reactants and base is charged with an initial amount of water.

-

Aldol Condensation: n-Butyraldehyde and an aqueous solution of formaldehyde are fed into the reactor. A catalytic amount of an aqueous sodium hydroxide solution is added dropwise while maintaining the reaction temperature between 40-60°C.

-

Cannizzaro Reaction: After the initial condensation, the remainder of the formaldehyde and a stoichiometric amount of sodium hydroxide are added. The temperature is then raised to 80-100°C and held for 1-2 hours to drive the Cannizzaro reaction to completion.

-

Neutralization and Workup: The reaction mixture is cooled and neutralized with an organic acid, such as formic acid, to a pH of 5-7.[6]

-

Extraction: The resulting mixture, containing TMP, sodium formate, and unreacted formaldehyde, is subjected to solvent extraction. An alcohol with 6 to 10 carbon atoms (e.g., 2-ethylhexanol) can be used to extract the TMP.[6]

-

Purification: The organic extract is washed with water to remove any remaining alkali metal ions.[6] The solvent is then removed under reduced pressure, and the crude TMP is purified by distillation.

The Aldol-Hydrogenation Pathway

An alternative industrial route, which avoids the production of a formate salt byproduct, is the hydrogenation of the intermediate hydroxypivaldehyde (HPA) formed during the aldol condensation.[8][9] This method is particularly common for the synthesis of neopentyl glycol (NPG) from isobutyraldehyde and formaldehyde.[8][10]

The process involves two distinct steps:

-

Aldol Condensation: Isobutyraldehyde and formaldehyde undergo a base-catalyzed aldol condensation to form hydroxypivaldehyde (HPA). Tertiary amines like triethylamine are often used as catalysts.[11]

-

Hydrogenation: The resulting HPA is then catalytically hydrogenated to yield neopentyl glycol.[8][9]

| Parameter | Value | Reference |

| Reactants | Isobutyraldehyde, Formaldehyde | [8][9] |

| Aldol Catalyst | Triethylamine, Ion Exchange Resin, Zeolite | [9][11] |

| Hydrogenation Catalyst | Nickel-containing, Copper Chromite, Pt-Ru-W, CuO/ZnO | [8][9][12] |

| Hydrogenation Temperature | 50 to 200 °C (typically 60-150 °C) | [9][12] |

| Hydrogenation Pressure | 0.1 to 20 MPa | [9] |

| Solvent | Water, Alcohols (Methanol, Ethanol), Ethers | [11][12] |

| HPA Conversion | 98.1% - 100% | [9] |

| Selectivity to NPG | 97.6% - 100% | [9] |

| Final Purity | ≥98% | [9] |

This protocol is a generalized representation based on patent and literature reviews.[8][9][11]

-

Aldol Condensation: Isobutyraldehyde, formaldehyde, and a tertiary amine catalyst (e.g., triethylamine) are reacted in a suitable solvent. The reaction is typically carried out at a controlled temperature to favor the formation of hydroxypivaldehyde.

-

Catalyst Removal: If a homogeneous catalyst like triethylamine is used, it may be removed by distillation after the aldol condensation step.[9]

-

Hydrogenation: The crude hydroxypivaldehyde solution is transferred to a high-pressure reactor. A hydrogenation catalyst (e.g., a nickel-based catalyst) is added. The reactor is pressurized with hydrogen and heated to the desired temperature (e.g., 70-130 °C). The reaction is monitored until hydrogen uptake ceases.[11][12]

-

Catalyst Filtration: After cooling and depressurizing the reactor, the solid hydrogenation catalyst is removed by filtration.

-

Purification: The resulting crude neopentyl glycol solution is purified by distillation or crystallization to remove the solvent, unreacted starting materials, and any byproducts, yielding high-purity NPG.[8][9]

Laboratory Synthesis: The Malonate Ester Route

For laboratory-scale synthesis, particularly when aiming for structural diversity, a common route starts from diethyl malonate or its derivatives. This method involves two key steps: hydroxymethylation followed by reduction.

-

Hydroxymethylation: Diethyl malonate is reacted with formaldehyde in the presence of a mild base, such as potassium bicarbonate, to form diethyl bis(hydroxymethyl)malonate.

-

Reduction: The resulting ester is then reduced to the corresponding triol, 2-(hydroxymethyl)propane-1,3-diol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

| Step | Parameter | Value | Reference |

| Hydroxymethylation | Reactants | Diethyl malonate, Formaldehyde | [13] |

| Base | Potassium Bicarbonate | [13] | |

| Temperature | 25-30 °C | [13] | |

| Yield | 72-75% | [13] | |

| Reduction | Reactant | Diethyl Phenylmalonate | [14] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [14] | |

| Solvent | Tetrahydrofuran (THF) | [14] | |

| Yield | 68% - 98% | [14] |

-

Reaction Setup: In an 800-mL beaker placed in a water bath at 20°C within a fume hood, combine an aqueous formaldehyde solution (equivalent to 60 g, 2 moles) and 8 g of potassium bicarbonate.

-

Addition of Diethyl Malonate: With mechanical stirring, add 160 g (1 mole) of diethyl malonate dropwise over 40-50 minutes. Maintain the internal temperature of the reaction mixture between 25-30°C by adjusting the addition rate and cooling with the water bath.

-

Reaction Time: Continue stirring for 1 hour after the addition is complete.

-

Workup: Transfer the reaction mixture to a separatory funnel. The product, being water-soluble, requires extraction. Saturate the aqueous layer with sodium chloride. Extract the solution five times with 200-mL portions of diethyl ether.

-

Drying and Concentration: Combine the ether extracts and dry them over anhydrous magnesium sulfate. Filter the solution and remove the ether by distillation.

-

Crystallization: Remove the remaining volatile materials under vacuum until the pressure drops to 20-30 mm Hg, maintaining a temperature of 40°C. Add 500 mL of isopropyl ether and warm the mixture to 50°C to dissolve the product. Cool the solution in an ice bath with stirring to induce crystallization.

-

Isolation: After refrigerating for 1 hour, filter the crystals with suction and dry them overnight at room temperature, followed by drying in a vacuum desiccator over sulfuric acid. This yields 158–166 g (72–75%) of colorless crystals.

This protocol illustrates the reduction of a substituted malonate ester, a key step in this synthetic route.

-

Reaction Setup: In a flask under an inert atmosphere, prepare a solution of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Malonate Ester: Add a solution of diethyl phenylmalonate in THF dropwise to the stirred hydride solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion: After the addition, heat the solution at an elevated temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

Quenching: Cool the reaction mixture to approximately 0°C. Cautiously add water dropwise to quench the excess lithium aluminum hydride.

-

Hydrolysis and Extraction: Complete the hydrolysis by adding 2N hydrochloric acid. Extract the aqueous solution twice with ether. Make the aqueous phase alkaline (pH 9-10) with a saturated potassium carbonate solution and extract again with ether.

-

Isolation: Combine all organic phases, wash with saturated potassium carbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diol.

-

Purification: Recrystallize the crude product from a suitable solvent mixture to obtain the pure 2-phenyl-1,3-propanediol.

Conclusion

The synthesis of 2-alkyl-2-(hydroxymethyl)propane-1,3-diols is well-established, with robust industrial processes based on the aldol condensation of aldehydes with formaldehyde. The choice between the Aldol-Cannizzaro and Aldol-Hydrogenation routes often depends on economic factors, including the market value of the formate byproduct versus the capital and operational costs of high-pressure hydrogenation. For laboratory and specialty chemical applications, the malonate ester route offers greater flexibility for introducing a variety of substituents at the 2-position, albeit through a multi-step process. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists and engineers working on the synthesis and application of these important polyol compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jackwestin.com [jackwestin.com]

- 3. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]

- 5. EP1013631A1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]

- 6. WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents [patents.google.com]

- 7. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]

- 8. jiuanchemical.com [jiuanchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. - chemicalbook [chemicalbook.com]

- 11. WO1999035112A1 - Process for the preparation of neopentyl glycol - Google Patents [patents.google.com]

- 12. EP0343475A2 - Process for producing neopentyl glycol - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

Technical Whitepaper: Polymerization Mechanisms of Branched Triols for Advanced Material Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Trifunctional Polyols in Polymer Chemistry

Trifunctional polyols, such as Trimethylolpropane (TMP), are crucial building blocks in the polymer industry[1]. Their structure, featuring three primary hydroxyl groups, allows for the formation of branched and cross-linked polymer architectures[2][3]. This trifunctionality is key to developing materials with enhanced durability, chemical resistance, and specific mechanical properties[4][5]. These polymers are integral to the formulation of advanced coatings, adhesives, elastomers, and foams[2][6][7]. This whitepaper provides a technical overview of the primary polymerization mechanisms involving TMP as a representative branched triol, including detailed experimental protocols, quantitative data, and pathway visualizations.

Core Polymerization Mechanisms

The three hydroxyl functional groups of a triol like TMP enable it to participate in several types of polymerization reactions. The most common mechanisms are step-growth polycondensation for polyesters and polyurethanes, and free-radical polymerization for its acrylate derivatives.

Step-Growth Polymerization: Synthesis of Hyperbranched Polyesters (A₂ + B₃ Approach)

A prevalent method for creating highly branched polymers from TMP is the A₂ + B₃ step-growth polycondensation approach[8][9]. In this system, TMP acts as the B₃ monomer (a molecule with three functional groups of type B, i.e., hydroxyls), which reacts with an A₂ monomer (a molecule with two functional groups of type A, typically a dicarboxylic acid or its derivative)[9].

The reaction proceeds via esterification, where the hydroxyl groups of TMP react with the carboxylic acid groups of the A₂ monomer to form ester linkages, releasing water as a byproduct. This process, often conducted via melt polycondensation, leads to the formation of a hyperbranched polyester without gelation, provided the stoichiometry is carefully controlled[8][9]. The resulting polymers are characterized by a dendritic structure, high solubility in polar solvents, and a large number of terminal hydroxyl groups[8][10].

Logical Flow of A₂ + B₃ Polyesterification

Caption: Workflow for A₂ + B₃ hyperbranched polyester synthesis.

Polyurethane Formation

In polyurethane chemistry, TMP serves as a critical cross-linking agent and chain extender[4][5]. The hydroxyl groups of TMP react with the isocyanate groups (-NCO) of diisocyanates to form urethane linkages. Because TMP has three hydroxyl groups, its incorporation into a polyurethane formulation introduces branch points. This branching creates a robust, three-dimensional polymer network, which significantly enhances the mechanical strength, rigidity, abrasion resistance, and thermal stability of the final material, be it a foam, coating, or elastomer[4][5].

Signaling Pathway for Polyurethane Cross-linking

Caption: Role of TMP as a cross-linker in polyurethane networks.

Free-Radical Polymerization of Acrylate Derivatives

TMP can be chemically modified by reacting its hydroxyl groups with acryloyl chloride or acrylic acid to form trimethylolpropane triacrylate (TMPTA)[11][12]. TMPTA is a multifunctional monomer widely used in free-radical polymerization. This reaction is typically initiated by UV light in the presence of a photoinitiator or by electron beam irradiation[12][13][14]. Each TMPTA molecule contains three acrylate groups, which are highly reactive double bonds. Upon initiation, these groups rapidly polymerize to form a densely cross-linked network. This process, known as photopolymerization, is used to produce hard, scratch-resistant coatings, inks, and adhesives[14].

Quantitative Data Summary

The properties of polymers derived from TMP are highly dependent on the co-monomers and synthesis conditions. The following tables summarize representative data from the literature for hyperbranched polyesters.

Table 1: Molecular Weight and Viscosity of Hyperbranched Polyesters from Isophthalic Acid (A₂) and TMP (B₃)

| A₂/B₃ Molar Ratio | Weight-Average Molecular Weight (Mw) | Inherent Viscosity (dL/g) |

|---|---|---|

| 1.0 | 7014 | 0.17 |

| 0.9 | 8306 | 0.34 |

| 0.6 | 7852 | 0.21 |

Data sourced from studies on melt polycondensation of isophthalic acid and TMP[8].

Table 2: Thermal Properties and Degree of Branching of Hyperbranched Polyesters

| A₂/B₃ Molar Ratio | Glass Transition Temp. (Tg, °C) | 8.5% Weight-Loss Temp. (°C) | Degree of Branching (DB) |

|---|---|---|---|

| 1.0 | 86 | ~300 | 0.49 |

| 0.9 | 64 | ~300 | 0.39 |

| 0.6 | 71 | ~300 | 0.41 |

Data sourced from ¹H-NMR, ¹³C-NMR, DSC, and TGA analyses[8].

Table 3: Kinetic Data for TMP Esterification

| Reaction | Reactants | Conditions | Rate Law Assumption |

|---|---|---|---|

| Polyesterification | TMP + Long-chain carboxylic acids | 160-205°C | 1.5 order in acid, 1.5 order in alcohol |

| Transesterification | TMP + Oleic acid methyl ester | 90-130°C, Vacuum | Three reversible series-parallel reactions |

Kinetic models have been developed to simulate the esterification and transesterification processes involving TMP[15][16].

Experimental Protocols

The following are generalized methodologies for the synthesis of TMP-based polymers, adapted from published research.

Protocol: Synthesis of a Hyperbranched Polyester via Melt Polycondensation

This protocol is based on the A₂ + B₃ reaction between adipic acid (A₂) and TMP (B₃)[9].

Materials:

-

Trimethylolpropane (TMP)

-

Adipic Acid (AA)

-

p-Toluenesulfonic acid (p-TSA) as catalyst

-

Tetrahydrofuran (THF) as solvent

-

4Å Molecular sieves

Procedure:

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Soxhlet extraction apparatus containing 4Å molecular sieves, which is connected to a condenser.

-

Charging Reactants: Charge the flask with 10.0 g of TMP, 16.34 g of Adipic Acid, and 1.06 g of p-TSA (2.5 mol% based on acid functionality). Add 109.6 g of THF to achieve approximately 20% solids by weight[9].

-

Reaction: The flask is placed in an oil bath and heated to reflux (approx. 66°C) under a nitrogen blanket. The reaction is allowed to proceed, with the water formed during esterification being trapped by the molecular sieves in the Soxhlet extractor[9].

-

Monitoring: The progress of the polycondensation can be monitored by techniques such as NMR spectroscopy to determine the conversion of functional groups[9].

-

Work-up: Once the desired conversion is reached, the polymer is isolated. The resulting hyperbranched polyester is typically a soluble material[9].

Experimental Workflow for Polyester Synthesis

Caption: A typical experimental workflow for lab-scale polyester synthesis.

Protocol: Synthesis of a TMP-based Ester Biolubricant

This protocol describes the esterification of TMP with a fatty acid to produce a polyol ester, a common biolubricant base stock[17][18].

Materials:

-

Trimethylolpropane (TMP)

-

Oleic Acid (OA)

-

Sulfuric acid (catalyst)

-

Toluene (azeotroping agent)

Procedure:

-

Reactor Setup: A three-neck glass reactor is equipped with a magnetic stirrer and a Dean-Stark apparatus for azeotropic removal of water[17].

-

Charging Reactants: Mix 20 g of TMP and 100 g of Oleic Acid in the reactor. Add 100 mL of toluene as the azeotroping agent[17].

-

Catalysis and Reaction: Add 1.5% (w/w) sulfuric acid to the mixture. Heat the reaction to 150°C and maintain for 5 hours. The water-toluene azeotrope is collected in the Dean-Stark trap[17][18].

-

Purification: After the reaction is complete, the final product is extracted using a non-polar solvent, washed with a brine solution, and dried over sodium sulfate. Excess solvent is removed using a vacuum evaporator to yield the desired triester product[17].

Conclusion

While direct research on "2-Heptyl-2-(hydroxymethyl)propane-1,3-diol" is sparse, the chemistry of Trimethylolpropane provides a robust and reliable model for predicting its behavior in polymerization. As a trifunctional alcohol, it is expected to undergo step-growth polycondensation with diacids to form hyperbranched polyesters and react with isocyanates to produce cross-linked polyurethanes. These mechanisms allow for the creation of complex polymer architectures with highly tunable properties, making this class of monomers exceptionally valuable for the development of high-performance materials relevant to a wide range of industries, including advanced coatings, biomedical devices, and specialty lubricants.

References

- 1. Trimethylolpropane - Wikipedia [en.wikipedia.org]

- 2. Trimethylolpropane – Polyol for Durable Resin-Based Materials [penpet.com]

- 3. Trimethylolpropane – Trusted Polyol Solution for Industrial Resins [penpet.com]

- 4. honrychemical.com [honrychemical.com]

- 5. nbinno.com [nbinno.com]

- 6. vichem.vn [vichem.vn]

- 7. hoyonn.com [hoyonn.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug d ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00806A [pubs.rsc.org]

- 12. Researchers Discover New Photoactivation Mechanism for Polymer Production | NC State News [news.ncsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. asianpubs.org [asianpubs.org]

A Technical Guide to the Historical Discovery and Development of Polyols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical milestones, key scientific discoveries, and evolving applications of polyols. From their initial isolation from natural sources to their current widespread use in the food, pharmaceutical, and polymer industries, this document provides a comprehensive overview of the core scientific and technical aspects of polyol development.

Historical Discovery of Key Polyols

The journey of polyols began in the 19th century with the isolation of these sugar alcohols from natural sources. Early chemists, through meticulous extraction and characterization, laid the groundwork for our modern understanding of these versatile compounds.

-

Mannitol (1806): Joseph Louis Proust, a French chemist, is credited with the discovery of mannitol in 1806.[1][2] He originally isolated it from the flowering ash, which was known to produce a sweet secretion called manna, leading to the name "mannitol".[1]

-

Erythritol (1848): Scottish chemist John Stenhouse discovered erythritol in 1848.[3] He first isolated the compound from lichens. It wasn't until 1950 that erythritol was found in blackstrap molasses that had been fermented by yeast, which paved the way for modern fermentation-based production methods.[3]

-

Sorbitol (1872): French chemist Jean-Baptiste Boussingault discovered sorbitol in 1872 in the juice of rowan berries (Sorbus aucuparia), from which its name is derived.[4][5] For over half a century, its use was limited, primarily as a sugar substitute for people with diabetes, before large-scale production began in the mid-1950s.[4]

-

Xylitol (1891): The discovery of xylitol is attributed to German chemist Emil Fischer and his assistant Rudolf Stahel in September 1890, who isolated it from beech wood chips and named it "Xylit" from the Greek word for wood.[6][7] Almost simultaneously in 1891, French chemist M. G. Bertrand isolated xylitol syrup from wheat and oat straw.[6][7] Its use as a sugar substitute gained significant traction in Finland during World War II due to sugar shortages.[8][9][10]

Quantitative Data of Common Polyols

The diverse applications of polyols stem from their unique physicochemical properties. The following tables summarize key quantitative data for some of the most commercially significant polyols, providing a basis for comparison and selection in various formulations.

| Polyol | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Erythritol | C4H10O4 | 122.12 | 121 |

| Xylitol | C5H12O5 | 152.15 | 92-96 |

| Sorbitol | C6H14O6 | 182.17 | 95 |

| Mannitol | C6H14O6 | 182.17 | 166-168 |

| Maltitol | C12H24O11 | 344.31 | 145 |

| Isomalt | C12H24O11 | 344.31 | 145-150 |

| Lactitol | C12H24O11 | 344.31 | 146 |

Table 1: Physical Properties of Common Polyols

| Polyol | Relative Sweetness (Sucrose = 1.0) | Caloric Value (kcal/g) | Heat of Solution (J/g) | Solubility in Water ( g/100g at 25°C) |

| Erythritol | 0.6-0.8[11] | 0.2[11] | -180 | 37 |

| Xylitol | 1.0[11] | 2.4[11] | -153 | 64.2 |

| Sorbitol | 0.5-0.6[11] | 2.6[11] | -111 | 220 |

| Mannitol | 0.5-0.6[11] | 1.6[12] | -121 | 21.6 |

| Maltitol | 0.75-0.9[11] | 2.1[11] | -38.5 | 60 |

| Isomalt | 0.45-0.65 | 2.0 | -39.4 | 28 |

| Lactitol | 0.3-0.4 | 2.0 | -54.4 | 56.1 |

Table 2: Sweetness, Caloric, and Solution Properties of Common Polyols

| Polyol | Hygroscopicity |

| Erythritol | Very Low |

| Xylitol | High |

| Sorbitol | High |

| Mannitol | Very Low[13] |

| Maltitol | Low |

| Isomalt | Very Low |

| Lactitol | Moderate |

Table 3: Hygroscopicity of Common Polyols [14]

Key Methodologies and Workflows

Experimental Protocols

Note: The precise, step-by-step experimental protocols from the original 19th-century discoveries are not detailed in currently accessible scientific literature. The following represents a generalized historical methodology based on the available information.

Protocol 1: Conceptual Historical Method for Isolation of Mannitol from Manna Ash

-

Extraction: The sweet exudate (manna) from the flowering ash (Fraxinus ornus) is collected.

-

Dissolution: The collected manna is dissolved in a minimal amount of hot water.

-

Filtration: The hot solution is filtered to remove insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly. Mannitol, being less soluble in cold water, crystallizes out of the solution.

-

Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization from hot water or ethanol.

Industrial Production Workflows

Modern industrial production of polyols relies on catalytic hydrogenation of sugars or fermentation processes.

Workflow 1: Industrial Production of Sorbitol from Glucose

The industrial production of sorbitol is primarily achieved through the catalytic hydrogenation of glucose.

Caption: Industrial workflow for sorbitol production.

Workflow 2: Industrial Production of Xylitol from Xylan-Rich Biomass

The production of xylitol typically involves the acid hydrolysis of xylan from sources like birch wood or corn cobs, followed by hydrogenation.

Caption: Industrial workflow for xylitol production.[15]

Signaling Pathways

The Polyol Pathway

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic pathway that converts glucose to fructose.[13][14][16] This pathway is particularly significant in the context of diabetes, as hyperglycemia can lead to an overactivation of this pathway, contributing to diabetic complications.

The two key enzymes in this pathway are aldose reductase and sorbitol dehydrogenase.[14][16][17]

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, using NADPH as a cofactor.[13][14]

-

Sorbitol Dehydrogenase: This enzyme then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[13][14][16]

Caption: The Polyol Pathway of Glucose Metabolism.[14][16]

The accumulation of sorbitol in cells that lack sufficient sorbitol dehydrogenase activity can lead to osmotic stress and cellular damage, which is a key mechanism in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[12][16]

References

- 1. Mannitol - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Sorbitol – from seeds to Eureba [baynsolutions.com]

- 5. biologyonline.com [biologyonline.com]

- 6. Xylitol - Wikipedia [en.wikipedia.org]

- 7. The rocky road of Xylitol to its clinical application - ProQuest [proquest.com]

- 8. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 9. smilestore.co.nz [smilestore.co.nz]

- 10. grovehomerdentists.com [grovehomerdentists.com]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. Sorbitol - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 15. Frontiers | Xylitol: Bioproduction and Applications-A Review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Aldose reductase and sorbitol dehydrogenase distribution in substructures of normal and diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of "2-Heptyl-2-(hydroxymethyl)propane-1,3-diol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on "2-Heptyl-2-(hydroxymethyl)propane-1,3-diol". Despite its well-defined chemical structure, publicly accessible research on this specific compound is notably limited. This document consolidates the existing data, which primarily consists of basic physicochemical properties. Due to the scarcity of specific experimental studies, this guide also explores potential synthetic methodologies and biological activities by drawing parallels with structurally analogous compounds. The significant knowledge gaps identified herein underscore the potential for novel research and development opportunities surrounding this molecule.

Physicochemical Properties

Quantitative data for this compound is sparse and largely predicted from computational models, with some experimental data available from chemical suppliers.

| Property | Value | Data Type |

| CAS Number | 4780-30-7 | Experimental |

| Molecular Formula | C₁₁H₂₄O₃ | Experimental |

| Molecular Weight | 204.31 g/mol | Calculated |

| Melting Point | 68-69 °C[1] | Experimental |

| Boiling Point | 359.2 ± 22.0 °C[1] | Predicted |

| Density | 1.008 ± 0.06 g/cm³[1] | Predicted |

| pKa | 14.04 ± 0.10 | Predicted |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, based on the synthesis of similar 2-alkyl-2-(hydroxymethyl)propane-1,3-diols, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis of analogous triols often employs an aldol condensation reaction followed by a crossed-Cannizzaro reaction. In this proposed scheme, 2-nonanone would serve as the starting material, reacting with an excess of formaldehyde in the presence of a base.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

-

Reaction Setup: Combine 2-nonanone and an excess of aqueous formaldehyde (e.g., 3-4 molar equivalents) in a suitable solvent such as methanol or dioxane.

-

Aldol Condensation: Slowly add a slurry of a base catalyst, like calcium hydroxide, to the reaction mixture while maintaining the temperature below 30°C to control the exothermic reaction. Stir until the condensation is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Crossed-Cannizzaro Reaction: Add a stronger base, such as sodium hydroxide, and heat the mixture to facilitate the reduction of the intermediate hydroxymethyl ketone to the final triol.

-

Workup and Purification: Cool the reaction mixture and neutralize with an acid (e.g., formic acid). The product can then be isolated by extraction with an organic solvent. Further purification can be achieved through recrystallization or column chromatography.

Biological Activity and Potential Applications

There is no direct evidence in the scientific literature regarding the biological activity of this compound. However, the broader class of 2-substituted propane-1,3-diols has been investigated for various therapeutic applications.

A notable example is the investigation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive properties.[2] This class of compounds, which includes the drug Fingolimod, demonstrates that modifications at the 2-position of the propane-1,3-diol backbone can lead to potent biological effects.[2] The heptyl group of the target compound introduces significant lipophilicity, which could influence its interaction with biological membranes and potential protein targets.

Postulated Research Workflow

Given the lack of data, a logical first step would be a broad in vitro screening to identify potential biological activities.

Caption: A logical workflow for the initial biological evaluation.

Signaling Pathways and Mechanism of Action

As no biological activity has been reported for this compound, there is no information on any associated signaling pathways or mechanisms of action. This represents a completely unexplored area of research.

Conclusion

The comprehensive literature review reveals that this compound is a chemical entity for which there is a significant dearth of scientific data beyond basic identification and predicted properties. The lack of published synthesis protocols and biological studies presents a unique opportunity for original research. Future investigations could focus on establishing a reliable synthetic route and undertaking broad biological screening to uncover potential therapeutic applications, drawing inspiration from the activities of structurally related compounds.

References

- 1. 2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid | C27H48O11 | CID 172578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Profile of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive chemical profile of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol, a triol of interest in various chemical synthesis applications. Due to a notable lack of published research, this document summarizes the available physical and chemical data. At present, there is no publicly available information on the biological activity or associated signaling pathways of this compound.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 4780-30-7 | [1] |

| Molecular Formula | C₁₁H₂₄O₃ | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1,3-Propanediol, 2-heptyl-2-(hydroxymethyl)-; 2,2-bis-(Hydroxymethyl)-1-nonanol | [2] |

| Melting Point | 68-69 °C | [2] |

| Boiling Point (Predicted) | 359.2 ± 22.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.04 ± 0.10 | [2] |

Safety Information

A comprehensive safety profile for this compound is not available. The Safety Data Sheet (SDS) indicates that data on pictograms, signal words, and hazard statements are not available. Standard laboratory safety precautions should be observed when handling this compound.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, a general methodology for the synthesis of structurally related 2-alkyl-2-(hydroxymethyl)propane-1,3-diols can be inferred from the preparation of its shorter-chain analog, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This process typically involves an aldol condensation reaction between an aldehyde and formaldehyde in the presence of a base.

A plausible synthetic route is outlined below:

Caption: Hypothetical workflow for the synthesis of this compound.

Analytical Characterization:

Following synthesis, the compound would typically be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl groups.

Unfortunately, no published NMR, MS, or IR spectra for this specific compound could be located.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases revealed no documented biological activity or studies on the signaling pathways associated with this compound. While some related 2-alkyl-2-aminopropane-1,3-diols have been investigated for immunosuppressive effects, these compounds are structurally distinct due to the presence of an amino group. The sedative, anticonvulsant, and muscle relaxant effects of another analog, 2-methyl-2-propyl-1,3-propanediol, suggest that other short-chain 2,2-disubstituted 1,3-propanediols may have activity on the central nervous system.[3] However, this remains speculative for the heptyl derivative.

The absence of biological data presents an opportunity for future research to explore the potential pharmacological profile of this compound. A logical starting point for such an investigation is presented in the workflow diagram below.

Caption: A logical workflow for the initial biological evaluation of the title compound.

Conclusion

This compound is a chemical entity with established basic physical and chemical properties but a significant lack of in-depth experimental and biological data. The information presented in this guide is intended to provide a foundational understanding for researchers and to highlight the existing knowledge gaps, thereby encouraging further investigation into the synthesis, characterization, and potential biological activities of this compound.

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information on the solubility of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol. Due to the limited specific quantitative data for this compound, this guide also includes qualitative solubility information for a structurally related compound and outlines a general experimental protocol for solubility determination.

Introduction to this compound

This compound is a triol with a C7 alkyl chain. Its structure, featuring three hydrophilic hydroxyl (-OH) groups and a lipophilic heptyl group, suggests it will exhibit amphiphilic properties, influencing its solubility in various solvents. The melting point of this compound is reported to be 68-69 °C[1].

Solubility Profile

Given the longer heptyl chain of this compound compared to the ethyl group on the analogue, it is anticipated that the former will exhibit lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Table 1: Anticipated Qualitative Solubility of this compound Based on a Structural Analogue

| Solvent Class | Specific Solvents | Anticipated Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Likely soluble in alcohols, with reduced solubility in water. | The three hydroxyl groups will facilitate hydrogen bonding with protic solvents. The long heptyl chain will likely decrease water solubility compared to its shorter-chain analogue. |

| Polar Aprotic | Acetone, DMSO | Likely soluble. | The polar nature of these solvents will interact with the hydroxyl groups. |

| Non-Polar | Ethyl Acetate | Likely soluble. | The ester group and the overall polarity of ethyl acetate should allow for good interaction. |

| Halogenated | Chloroform | Likely slightly soluble to soluble. | The increased lipophilicity from the heptyl chain may enhance solubility in moderately polar halogenated solvents compared to its shorter-chain analogue. |

| Hydrocarbons | Hexane, Toluene | Likely soluble. | The long heptyl chain will dominate interactions with non-polar hydrocarbon solvents, leading to increased solubility compared to its shorter-chain analogue which is reported to be insoluble. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound, based on established methodologies[4][5][6][7].

Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, hexane)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures using a vortex mixer for an initial period (e.g., 1-2 minutes).

-

Place the vials in a thermostatically controlled shaker or water bath set at the desired temperature and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved solid. The filter material should be compatible with the solvent.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

Caption: A logical workflow for the experimental determination of compound solubility.

References

- 1. 2-HEPTYL-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL CAS#: 4780-30-7 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. orbit.dtu.dk [orbit.dtu.dk]

Navigating the Stability Landscape of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before embarking on detailed stability studies. For 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol, the following information is typically available from commercial suppliers:

| Property | Value | Source |

| Molecular Formula | C11H24O3 | Generic Supplier Data |

| Molecular Weight | 204.31 g/mol | Generic Supplier Data |

| Physical State | Solid | Generic Supplier Data |

| CAS Number | 145919-79-9 | Generic Supplier Data |

Thermal Stability Assessment

The thermal stability of a compound dictates its suitability for processes involving heat, such as formulation, purification, and storage in varying climates. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The analysis is typically run over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is a key data point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point, glass transitions, and exothermic or endothermic decomposition events.

Methodology:

-

A small, weighed sample (typically 2-5 mg) of the compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are subjected to a controlled temperature program (e.g., heating at 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram plots heat flow against temperature, revealing thermal events.

Data Presentation: Thermal Stability

The data obtained from TGA and DSC analyses should be summarized in a clear, tabular format.

| Parameter | Value (°C) | Method |

| Onset of Decomposition (Td) | To be determined | TGA |

| Temperature at 5% Mass Loss (T5%) | To be determined | TGA |

| Melting Point (Tm) | To be determined | DSC |

| Decomposition Enthalpy (ΔHd) | To be determined | DSC |

Chemical Stability Assessment

Chemical stability studies evaluate the susceptibility of a compound to degradation under various chemical conditions, which is crucial for determining appropriate storage conditions, compatible excipients, and potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 7 days).

-

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at a controlled temperature (e.g., room temperature) for a defined period.

-

Analyze aliquots at specified time points by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to a controlled light source with a specific illumination (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m² UV-A).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC after the exposure period.

-

Data Presentation: Chemical Stability

The results from forced degradation studies are typically presented in a table that quantifies the extent of degradation and the formation of impurities.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |

| 0.1 N HCl | 7 days | 50 °C | To be determined | To be determined |

| 0.1 N NaOH | 7 days | 50 °C | To be determined | To be determined |

| Purified Water | 7 days | 50 °C | To be determined | To be determined |

| 3% H2O2 | 24 hours | RT | To be determined | To be determined |

| Photolytic | 1.2 M lux·h | RT | To be determined | To be determined |

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the stability testing protocols.

Caption: Workflow for Thermal Stability Assessment.

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive evaluation of the thermal and chemical stability of this compound is paramount for its development and application. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such an investigation. The systematic application of these methods will yield a detailed stability profile, enabling informed decisions regarding its handling, storage, and formulation. While specific data is currently sparse, the methodologies described herein are the industry standard for generating the necessary stability information for novel chemical entities.

Methodological & Application

Application Notes: 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol as a Hydrophobic Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the projected use of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol as a novel tri-functional crosslinking agent for the synthesis of hydrophobic polymers, particularly polyurethanes. The presence of a C7 alkyl chain is anticipated to impart significant hydrophobicity, making it a valuable component in the development of specialized biomaterials, coatings, and drug delivery systems where water resistance and tailored mechanical properties are crucial.

Introduction

This compound is a unique triol crosslinking agent characterized by a central quaternary carbon atom bonded to a heptyl group and three hydroxymethyl groups. This structure provides three reactive sites for polymerization while the long alkyl chain introduces a hydrophobic character to the resulting polymer network. This hydrophobicity can be advantageous in applications requiring controlled water uptake, enhanced stability in aqueous environments, or specific interactions with non-polar molecules or biological membranes.

Potential Applications:

-